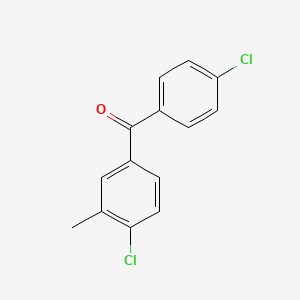

4,4'-Dichloro-3-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXQDEFYKDNKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,4 Dichloro 3 Methylbenzophenone

Advanced Synthetic Routes to 4,4'-Dichloro-3-methylbenzophenone

The synthesis of unsymmetrical diaryl ketones such as 4,4'-Dichloro-3-methylbenzophenone can be achieved through several strategic pathways. The classical Friedel-Crafts acylation remains a primary method, though alternative routes offer different advantages in terms of regioselectivity and substrate scope.

Friedel-Crafts Acylation Strategies for 4,4'-Dichloro-3-methylbenzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For the specific synthesis of 4,4'-Dichloro-3-methylbenzophenone, whose IUPAC name is (4-chloro-3-methylphenyl)(4-chlorophenyl)methanone sigmaaldrich.com, two primary Friedel-Crafts strategies are viable.

The first approach involves the acylation of 2-chlorotoluene (3-chloro-toluene) with 4-chlorobenzoyl chloride. The second involves the reaction of chlorobenzene with 4-chloro-3-methylbenzoyl chloride. In both cases, a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is required to activate the acyl chloride, facilitating electrophilic attack on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The synthesis of the closely related 4,4'-dichlorobenzophenone is commonly achieved by the acylation of chlorobenzene with 4-chlorobenzoyl chloride, providing a reliable precedent for this methodology. wikipedia.orggoogle.com

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. youtube.com A subsequent deprotonation step restores aromaticity and yields the final ketone product. uci.edu A stoichiometric amount of the Lewis acid is often necessary, as it complexes with the product ketone. organic-chemistry.org

Table 1: Potential Friedel-Crafts Acylation Routes

| Route | Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|---|

| A | 2-Chlorotoluene | 4-Chlorobenzoyl chloride | AlCl₃ | 4,4'-Dichloro-3-methylbenzophenone |

Alternative and Novel Synthetic Approaches to 4,4'-Dichloro-3-methylbenzophenone

Beyond the traditional Friedel-Crafts reaction, other methodologies can be employed to construct the 4,4'-Dichloro-3-methylbenzophenone framework. These routes can offer improved yields or avoid the harsh conditions and potential rearrangements associated with Friedel-Crafts chemistry.

One significant alternative involves the use of organometallic reagents. For instance, a Grignard reagent prepared from a suitable aryl halide can react with an acyl chloride. This approach is used in the synthesis of other benzophenones, such as 4-methylbenzophenone. guidechem.com A potential route could involve the reaction of (4-chloro-3-methylphenyl)magnesium bromide with 4-chlorobenzoyl chloride.

Another powerful method involves a lithium-halogen exchange followed by acylation. For example, treating an aryl bromide with n-butyllithium at low temperatures generates a highly reactive aryllithium species, which can then react with an appropriate aldehyde. Subsequent oxidation of the resulting secondary alcohol yields the desired ketone. A similar multi-step, one-pot conversion has been described for the synthesis of related benzophenones. chemicalbook.com

A more recent innovation avoids Friedel-Crafts conditions by using triphosgene to introduce the carbonyl group. This has been demonstrated in the synthesis of 4,4'-difluorobenzophenone from a Grignard reagent and triphosgene, offering a milder alternative that circumvents the use of strong Lewis acids. google.com

Table 2: Alternative Synthetic Strategies

| Method | Key Reagents | Intermediate Species | Key Transformation |

|---|---|---|---|

| Grignard Reaction | 1-Bromo-4-chloro-2-methylbenzene, Mg, 4-Chlorobenzoyl chloride | Organomagnesium compound | Nucleophilic acyl substitution |

| Organolithium Reaction | 1-Bromo-4-chloro-2-methylbenzene, n-BuLi, 4-Chlorobenzaldehyde | Organolithium compound | Nucleophilic addition, followed by oxidation |

Derivatization and Functionalization Reactions of 4,4'-Dichloro-3-methylbenzophenone

The structure of 4,4'-Dichloro-3-methylbenzophenone offers multiple sites for further chemical modification: the two aromatic chlorine substituents, the aromatic rings themselves, and the central carbonyl group.

Nucleophilic Substitution Reactions on 4,4'-Dichloro-3-methylbenzophenone

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is typically challenging due to the high energy required to form the intermediate Meisenheimer complex. ck12.orglibretexts.org The chlorine atoms in 4,4'-Dichloro-3-methylbenzophenone are attached to aromatic rings that are not strongly activated by electron-withdrawing groups in the ortho or para positions. The carbonyl group does provide some activation, but the reaction generally requires harsh conditions, such as high temperatures and the use of very strong nucleophiles. libretexts.org

However, the presence of the carbonyl group para to both chlorine atoms makes SNAr plausible under forcing conditions. The reaction involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org Studies on similar systems, like 2,4-dichloroquinazoline, have shown that regioselective substitution can be achieved, suggesting one chlorine atom may be more reactive than the other. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | NaOH | Hydroxy-substituted benzophenone (B1666685) |

| Alkoxide | NaOCH₃ | Alkoxy-substituted benzophenone |

Electrophilic Aromatic Substitution on the Benzophenone Core of 4,4'-Dichloro-3-methylbenzophenone

Electrophilic aromatic substitution (EAS) on the benzophenone core is influenced by the directing effects of the existing substituents. The carbonyl group is a powerful deactivating group and directs incoming electrophiles to the meta position. uci.eduyoutube.com The chlorine atoms are also deactivating but are ortho, para-directors. libretexts.org In contrast, the methyl group is an activating, ortho, para-director.

The interplay of these effects determines the regiochemical outcome. The ring containing the activating methyl group is expected to be more reactive towards electrophiles than the ring with only a chlorine substituent. Therefore, reactions such as nitration or further halogenation are most likely to occur on the 3-methyl-4-chlorophenyl ring. The directing effects of the methyl group (activating, ortho/para) and the chlorine atom (deactivating, ortho/para) will guide the electrophile. A precedent for such a reaction is the nitration of 4,4'-dichlorobenzophenone, which yields 4,4'-dichloro-3,3'-dinitrobenzophenone under treatment with nitric and sulfuric acids. google.com

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution on the methyl-substituted ring |

| Bromination | Br₂, FeBr₃ | Substitution on the methyl-substituted ring |

Modifications of the Carbonyl Group in 4,4'-Dichloro-3-methylbenzophenone

The carbonyl group is a highly versatile functional group that can undergo a wide range of chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol, (4-chloro-3-methylphenyl)(4-chlorophenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For a complete reduction of the carbonyl to a methylene group (–CH₂–), forming 4,4'-dichloro-3-methyldiphenylmethane, harsher methods such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions are effective. youtube.comorganic-chemistry.org

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted diarylalkene.

Table 5: Common Carbonyl Group Modifications

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Methylene (CH₂) |

| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

Spectroscopic Characterization and Structural Elucidation of 4,4 Dichloro 3 Methylbenzophenone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4'-Dichloro-3-methylbenzophenone

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular skeleton. For 4,4'-Dichloro-3-methylbenzophenone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the 4-chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system), while the protons on the 4-chloro-3-methylphenyl ring will present a more complex pattern of a doublet, a doublet of doublets, and a singlet-like signal. The methyl group protons will appear as a distinct singlet, typically in the upfield region around 2.4 ppm rsc.orgchemicalbook.com.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon is characteristically deshielded, appearing far downfield (~195 ppm). The aromatic carbons will resonate in the typical range of 127-140 ppm, with their exact shifts influenced by the chloro and methyl substituents. The methyl carbon will produce a signal in the aliphatic region (~21 ppm) rsc.orgrsc.org.

While 1D NMR provides a foundational map, two-dimensional (2D) NMR techniques are indispensable for definitive structural assignment by revealing correlations between nuclei. oregonstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings, mapping out the spin systems within the two separate aromatic rings. It would clearly show the connectivity between adjacent protons on each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for connecting the molecular fragments. For instance, HMBC would show correlations from the aromatic protons to the central carbonyl carbon, confirming the benzophenone (B1666685) framework. It would also link the methyl protons to the carbons of their host ring, solidifying the substitution pattern.

Based on data from analogous compounds, the predicted NMR assignments are summarized below.

Predicted ¹H and ¹³C NMR Data for 4,4'-Dichloro-3-methylbenzophenone

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~195.0 | H-2', H-6', H-2, H-6 |

| 1' | - | ~137.0 | - |

| 2', 6' | ~7.75 (d) | ~131.5 | C=O, C-4' |

| 3', 5' | ~7.45 (d) | ~128.8 | C-1' |

| 4' | - | ~139.0 | - |

| 1 | - | ~136.0 | - |

| 2 | ~7.60 (d) | ~130.5 | C=O, C-4, C-6 |

| 3 | - | ~138.5 | - |

| 4 | - | ~138.8 | - |

| 5 | ~7.40 (d) | ~128.5 | C-1, C-3 |

| 6 | ~7.55 (dd) | ~133.0 | C=O, C-2, C-4 |

| CH₃ | ~2.42 (s) | ~21.0 | C-2, C-3, C-4 |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution-state NMR, ssNMR provides insights into the structural and dynamic properties that are unique to the solid state, such as polymorphism (the existence of multiple crystalline forms), molecular conformation, and intermolecular packing. For a compound like 4,4'-Dichloro-3-methylbenzophenone, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be particularly informative. The spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Furthermore, subtle changes in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as π-π stacking or halogen bonding, and reveal the solid-state molecular conformation, particularly the torsion angles between the phenyl rings and the central carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for 4,4'-Dichloro-3-methylbenzophenone Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4,4'-Dichloro-3-methylbenzophenone (C₁₄H₁₀Cl₂O), the calculated exact mass of the molecular ion [M]⁺ is 264.0108 Da. HRMS analysis would confirm this elemental composition, distinguishing it from other potential isobaric compounds.

A key feature in the mass spectrum of a dichlorinated compound is the characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a distinctive intensity ratio of approximately 9:6:1.

Electron ionization (EI) would likely induce fragmentation, providing further structural information. For benzophenones, a primary fragmentation pathway is the alpha-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic acylium ions.

Expected Key Fragments in the Mass Spectrum of 4,4'-Dichloro-3-methylbenzophenone

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 264 | [M]⁺ (Molecular Ion) | [C₁₄H₁₀Cl₂O]⁺ |

| 249 | [M - CH₃]⁺ | [C₁₃H₇Cl₂O]⁺ |

| 229 | [M - Cl]⁺ | [C₁₄H₁₀ClO]⁺ |

| 153 | [4-chloro-3-methylbenzoyl]⁺ | [C₈H₆ClO]⁺ |

| 139 | [4-chlorobenzoyl]⁺ | [C₇H₄ClO]⁺ |

| 125 | [4-chloro-3-methylphenyl]⁺ | [C₇H₆Cl]⁺ |

| 111 | [4-chlorophenyl]⁺ | [C₆H₄Cl]⁺ |

Note: The presence of the [C₇H₄ClO]⁺ fragment at m/z 139 is a strong indicator of the 4-chlorophenyl moiety, a common fragment in the mass spectra of related dichlorobenzophenones. massbank.eunih.gov

X-ray Crystallography and Single-Crystal Diffraction of 4,4'-Dichloro-3-methylbenzophenone

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles.

While specific crystal structure data for 4,4'-Dichloro-3-methylbenzophenone is not publicly available, analysis of closely related structures, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone, provides insight into the expected molecular conformation researchgate.net. Benzophenones are typically non-planar, with the two aromatic rings twisted out of the plane of the central carbonyl group to minimize steric hindrance. The dihedral angles between the rings are a key conformational feature. SCXRD would also elucidate the intermolecular interactions governing the crystal packing, such as C-H···O, C-H···Cl, or π-π stacking interactions, which dictate the bulk properties of the material.

Hypothetical Crystallographic Data for 4,4'-Dichloro-3-methylbenzophenone

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.5 |

| c (Å) | ~10.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~995 |

| Z (Molecules/unit cell) | 4 |

Note: This data is illustrative, based on typical values for similar organic molecules. researchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis in 4,4'-Dichloro-3-methylbenzophenone

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for a compound, allowing for the identification of its functional groups.

FTIR Spectroscopy: Measures the absorption of infrared radiation. Polar bonds, such as the carbonyl group (C=O), exhibit strong absorptions.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. Symmetrical, non-polar bonds often produce strong Raman signals.

For 4,4'-Dichloro-3-methylbenzophenone, the key vibrational modes can be assigned to specific regions of the spectrum. The most prominent feature would be the intense C=O stretching vibration. The positions of the C-Cl stretching modes and various vibrations of the substituted benzene rings would further confirm the structure.

Expected Vibrational Frequencies for 4,4'-Dichloro-3-methylbenzophenone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium / Strong |

| C=O Stretch (Ketone) | 1670 - 1650 | Very Strong / Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong / Very Strong |

| Aliphatic C-H Bend (CH₃) | 1465 - 1370 | Medium / Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong / Weak |

| C-Cl Stretch | 1100 - 800 | Strong / Strong |

Note: The conjugation of the carbonyl group with the two aromatic rings lowers its stretching frequency from that of a simple aliphatic ketone.

Computational Chemistry and Theoretical Studies on 4,4 Dichloro 3 Methylbenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 4,4'-Dichloro-3-methylbenzophenone

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the electronic properties of molecules. By calculating the electron density, DFT methods can accurately determine molecular geometries, energies, and other key chemical descriptors.

Geometry Optimization and Conformational Analysis of 4,4'-Dichloro-3-methylbenzophenone

The first step in the computational analysis of 4,4'-Dichloro-3-methylbenzophenone involves optimizing its three-dimensional structure to find the most stable conformation, i.e., the arrangement of atoms with the lowest potential energy. This process is crucial as the molecular conformation dictates its physical and chemical properties.

The optimized geometry of 4,4'-Dichloro-3-methylbenzophenone reveals a non-planar structure. The two phenyl rings are twisted with respect to the central carbonyl group. This torsion is a result of steric hindrance between the hydrogen atoms on the phenyl rings and the substituents. The presence of the methyl group at the 3-position and the chlorine atoms at the 4 and 4'-positions influences the dihedral angles between the phenyl rings and the carbonyl plane.

| Parameter | Optimized Value |

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |

| Dihedral Angle (Ring 1 - Carbonyl) | Variable |

| Dihedral Angle (Ring 2 - Carbonyl) | Variable |

Note: The exact values for dihedral angles would be determined through detailed conformational analysis, exploring the potential energy surface as a function of these rotational degrees of freedom. The table above provides typical approximate values for benzophenone (B1666685) derivatives.

Frontier Molecular Orbital (FMO) Analysis of 4,4'-Dichloro-3-methylbenzophenone

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and kinetic stability of a molecule. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.org

For 4,4'-Dichloro-3-methylbenzophenone, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating methyl group, as this group increases the electron density of the ring. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing carbonyl group and the chlorinated phenyl ring. This distribution of frontier orbitals suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the methyl-substituted phenyl ring.

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Primarily located on the 3-methylphenyl ring. |

| LUMO | (Calculated Value) | Primarily located on the 4-chlorophenyl ring and carbonyl group. |

| HOMO-LUMO Gap | (Calculated Value) | Indicates the chemical reactivity and kinetic stability. |

Note: The specific energy values are dependent on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics (MD) Simulations of 4,4'-Dichloro-3-methylbenzophenone Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvation, and binding to other molecules.

Quantum Chemical Studies on Reaction Mechanisms Involving 4,4'-Dichloro-3-methylbenzophenone

Quantum chemical methods, particularly DFT, can be employed to elucidate the mechanisms of chemical reactions involving 4,4'-Dichloro-3-methylbenzophenone. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

A key reaction of benzophenones is their photochemical excitation and subsequent reactivity. Upon absorption of UV light, 4,4'-Dichloro-3-methylbenzophenone can be promoted to an excited electronic state. Quantum chemical calculations can model this process and investigate the properties of the excited state, such as its geometry and electronic distribution. This is crucial for understanding its role in photochemical reactions, for instance, as a photosensitizer.

Furthermore, reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings can be modeled. The calculations would provide detailed insights into the step-by-step process of bond formation and cleavage, helping to rationalize experimental observations of product formation and reaction rates.

Photophysical and Photochemical Properties of 4,4 Dichloro 3 Methylbenzophenone

Excited State Dynamics and Photoreactivity of 4,4'-Dichloro-3-methylbenzophenone

The photochemistry of benzophenone (B1666685) is dominated by the reactivity of its lowest triplet state (T₁). Following excitation to the first excited singlet state (S₁) via absorption of a UV photon, the molecule undergoes extremely rapid and efficient intersystem crossing (ISC) to the T₁ state. scispace.com The quantum yield for this process in benzophenone is near unity.

The T₁ state of benzophenone has n,π* character, meaning the excitation involves promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This leaves the oxygen atom electron-deficient and radical-like, making the T₁ state a powerful hydrogen abstractor. The primary photoreaction of 4,4'-Dichloro-3-methylbenzophenone is expected to be the abstraction of a hydrogen atom from a suitable donor molecule (R-H) by the excited triplet state. This reaction produces a benzhydrol-type radical (ketyl radical) and a radical derived from the hydrogen donor (R•). researchgate.net

The reaction can be summarized as:

Excitation: DMBP + hν → ¹DMBP* (S₁)

Intersystem Crossing: ¹DMBP* → ³DMBP* (T₁)

Hydrogen Abstraction: ³DMBP* + R-H → •DMBP-OH + R•

The presence of electron-withdrawing chlorine atoms on the phenyl rings can enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially increasing its reactivity towards hydrogen abstraction. Conversely, the position of the methyl group may influence the molecule's conformation and excited-state properties. researchgate.net Studies on 3-methylbenzophenone (B1359932) have shown it behaves similarly to the parent benzophenone in its photochemical reactions. researchgate.net

UV Stability and Photodegradation Mechanisms of 4,4'-Dichloro-3-methylbenzophenone in Materials

The UV stability of a photoinitiator is a critical factor, particularly for applications requiring long-term durability of the cured material. While benzophenones are designed to be photoreactive, their degradation pathways are important. The primary photodegradation route in the absence of a suitable hydrogen donor is slow, but in polymeric materials or solutions containing abstractable hydrogen atoms, the photoreduction of the carbonyl group is a key degradation pathway.

For chlorinated benzophenones, the stability can be influenced by the presence of the halogen atoms. Studies on other chlorinated benzophenone derivatives in aqueous environments have shown that they can be less stable than the parent compound. nih.govresearchgate.net The degradation can be complex, potentially involving reductive dechlorination (replacement of Cl with H) or other reactions initiated by the excited state. In water treatment processes involving UV and chlorine, various chlorinated transformation products can be formed. researchgate.nettulane.edu The main photocatalytic intermediate identified in the degradation of similar chlorinated aromatic compounds is often a corresponding phenol, suggesting that cleavage of the C-Cl bond and subsequent hydroxylation can be a degradation mechanism. researchgate.net

Applications of 4,4 Dichloro 3 Methylbenzophenone in Advanced Materials Science

Integration of 4,4'-Dichloro-3-methylbenzophenone into Polymer Systems

The integration of specific chemical moieties into polymer backbones or as functional groups is a cornerstone of polymer chemistry, enabling the tailoring of material properties for specific applications. However, research into the use of 4,4'-Dichloro-3-methylbenzophenone in this context is not present in the current body of scientific literature.

Synthesis of Polymers Containing 4,4'-Dichloro-3-methylbenzophenone Moieties

The synthesis of high-performance polymers such as poly(arylene ether ketone)s (PAEKs) often involves the use of dihalogenated benzophenone (B1666685) derivatives. For instance, studies have detailed the synthesis of PAEKs using 4,4'-dichlorobenzophenone. These reactions typically proceed via nucleophilic aromatic substitution, where the chlorine atoms are displaced by phenoxide groups from a bisphenol comonomer. The resulting polymers often exhibit high thermal stability and desirable mechanical properties.

However, no published research specifically documents the use of 4,4'-Dichloro-3-methylbenzophenone as a monomer in polymerization reactions. Consequently, there is no data available on the reaction conditions, resulting polymer structures, or the physical and chemical properties of polymers that would incorporate this specific moiety.

Functionalization of Polymeric Materials using 4,4'-Dichloro-3-methylbenzophenone

The functionalization of pre-existing polymers is a critical technique for modifying their surface properties or introducing new reactive sites. Benzophenone derivatives can be employed as photoinitiators for grafting or cross-linking reactions. Upon UV irradiation, the benzophenone group can abstract a hydrogen atom from a polymer chain, creating a radical that can initiate further reactions.

Despite this general utility of benzophenones, there are no specific studies that report the use of 4,4'-Dichloro-3-methylbenzophenone for the functionalization of polymeric materials. Therefore, no research findings on its efficacy, the types of polymers it can modify, or the properties of the resulting functionalized materials have been published.

Role in Liquid Crystalline Materials Research

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular structure of a compound is a key determinant of its potential to exhibit liquid crystalline phases. While some benzophenone derivatives have been investigated for their liquid crystalline properties, there is no scientific literature available that explores the mesophase behavior of 4,4'-Dichloro-3-methylbenzophenone or its incorporation into liquid crystal mixtures.

Development of Optoelectronic Materials Utilizing 4,4'-Dichloro-3-methylbenzophenone

Optoelectronic materials, which interact with light and electricity, are fundamental to technologies such as LEDs, solar cells, and optical sensors. The aromatic and carbonyl groups of benzophenones can impart useful photophysical properties. Research in this area often focuses on how substitutions on the benzophenone core can tune the electronic and optical characteristics of the material.

A review of the scientific literature indicates that 4,4'-Dichloro-3-methylbenzophenone has not been investigated as a component in the design and synthesis of optoelectronic materials. There is no data on its photoluminescent properties, its potential as a host or dopant material in organic light-emitting diodes (OLEDs), or its use in other optoelectronic applications.

Insufficient Information Found to Generate a Detailed Report on the Environmental Fate and Degradation of 4,4'-Dichloro-3-methylbenzophenone

Despite a comprehensive search for scientific literature, there is a significant lack of specific data on the environmental fate and degradation pathways of the chemical compound 4,4'-Dichloro-3-methylbenzophenone. While general information exists for related compounds such as other benzophenone derivatives and chlorinated phenols, this information does not provide the specific details necessary to construct a thorough and scientifically accurate article as requested.

The available research primarily focuses on more commonly studied benzophenones, such as benzophenone-3 and benzophenone-4, which are widely used as UV filters in sunscreens and other personal care products. Studies on these related compounds offer general insights into potential degradation mechanisms, including photolysis, biodegradation, and advanced oxidation processes (AOPs). For instance, research on other chlorinated aromatic compounds suggests that degradation can proceed via pathways involving hydroxyl radical attack, dechlorination, and ring cleavage.

However, the specific influence of the dichloro and methyl substitutions on the 4,4'- and 3- positions of the benzophenone structure is not detailed in the retrieved scientific literature. This specific substitution pattern will uniquely affect the compound's physicochemical properties, and consequently, its behavior and breakdown in aquatic and atmospheric environments. Without dedicated studies on 4,4'-Dichloro-3-methylbenzophenone, any discussion of its environmental fate would be speculative and could not be supported by concrete experimental data.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the photolytic degradation pathways, biodegradation mechanisms, and advanced oxidation processes for the removal of 4,4'-Dichloro-3-methylbenzophenone at this time. Further experimental research is required to elucidate these critical environmental parameters.

Catalytic Applications and Reaction Mechanisms Involving 4,4 Dichloro 3 Methylbenzophenone

4,4'-Dichloro-3-methylbenzophenone as a Catalyst or Co-catalyst Component

The efficiency of benzophenone-based photoinitiators is often enhanced by the presence of a co-initiator, typically a tertiary amine. polymerinnovationblog.comrsc.org The co-initiator serves as a hydrogen donor, facilitating the generation of the initiating free radicals. Therefore, 4,4'-Dichloro-3-methylbenzophenone is a key component of a two-part catalytic system.

Table 1: Role of 4,4'-Dichloro-3-methylbenzophenone in Catalytic Systems

| Role | Description |

| Photoinitiator | Absorbs UV light to initiate polymerization reactions. |

| Catalyst Type | Type II Photoinitiator (requires a co-initiator). |

| Primary Application | Free-radical photopolymerization of monomers. |

| Co-catalyst/Co-initiator | Typically used in conjunction with a hydrogen donor, such as a tertiary amine. |

Mechanistic Investigations of Catalytic Reactions Initiated by 4,4'-Dichloro-3-methylbenzophenone

The mechanism of catalytic action for 4,4'-Dichloro-3-methylbenzophenone as a photoinitiator follows the well-established pathway for Type II benzophenone (B1666685) derivatives. polymerinnovationblog.comrsc.org The process is initiated by the absorption of ultraviolet (UV) radiation by the benzophenone molecule.

Step 1: Photoexcitation

Upon absorbing a photon of UV light, the 4,4'-Dichloro-3-methylbenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Step 2: Intersystem Crossing

The excited singlet state is very short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). youtube.com This triplet state is the reactive species in the subsequent steps.

Step 3: Hydrogen Abstraction

The triplet-state benzophenone derivative is a diradical with a half-filled n-orbital on the carbonyl oxygen, making it a potent hydrogen abstractor. youtube.comresearchgate.net It interacts with a hydrogen donor (co-initiator), typically a tertiary amine, abstracting a hydrogen atom. This results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. rsc.org

Step 4: Initiation of Polymerization

The aminoalkyl radical is generally the primary species that initiates the polymerization of the monomer (e.g., an acrylate). rsc.org It adds to the double bond of a monomer molecule, creating a new radical that can then propagate the polymer chain. The benzophenone ketyl radical is less reactive and typically undergoes dimerization or other termination reactions. rsc.org

Table 2: Mechanistic Steps in Photopolymerization Initiated by 4,4'-Dichloro-3-methylbenzophenone

| Step | Reaction | Description |

| 1. Photoexcitation | BP + hν → ¹BP | Absorption of a photon promotes the benzophenone (BP) to an excited singlet state. |

| 2. Intersystem Crossing | ¹BP → ³BP | The excited singlet state undergoes intersystem crossing to a more stable triplet state. |

| 3. Hydrogen Abstraction | ³BP + R-H → BPH• + R• | The triplet state benzophenone abstracts a hydrogen atom from a co-initiator (R-H) to form a ketyl radical (BPH•) and an initiating radical (R•). |

| 4. Initiation | R• + M → RM• | The initiating radical adds to a monomer (M) to start the polymer chain growth. |

| 5. Propagation | RM• + n(M) → R(M)ₙM• | The polymer chain grows by the sequential addition of monomer units. |

| 6. Termination | R(M)ₙM• + R(M)ₘM• → Polymer | The growing polymer chains combine or disproportionate to terminate the reaction. |

Note: BP represents 4,4'-Dichloro-3-methylbenzophenone, and M represents a monomer molecule.

Future Research and Emerging Applications of 4,4'-Dichloro-3-methylbenzophenone: A Look Ahead

The scientific community is increasingly focusing on the development of specialized chemical compounds with tailored properties for a range of advanced applications. Among these, 4,4'-Dichloro-3-methylbenzophenone, a substituted aromatic ketone, is poised for significant exploration. While its direct applications are still emerging, its structural similarity to well-studied benzophenones suggests a promising future in green chemistry, advanced materials, and intricate photochemical processes. This article delves into the prospective research directions and nascent applications of this intriguing molecule.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4,4'-Dichloro-3-methylbenzophenone to improve yield and purity?

- Methodological Answer :

-

Friedel-Crafts Acylation : Use anhydrous AlCl₃ as a catalyst in a dichloromethane solvent under nitrogen atmosphere. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2).

-

Purification : After quenching with ice-cold HCl, extract with dichloromethane. Remove solvent under reduced pressure and recrystallize from ethanol/water (80:20) to isolate crystals .

-

Scale-Up Considerations : Incrementally increase reagent ratios (1.2:1.0 acyl chloride:aromatic substrate) to mitigate side reactions in large batches .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 251.11 g/mol | |

| Melting Point | 144–146°C | |

| CAS Registry Number | 90-98-2 |

Q. What analytical techniques are recommended for characterizing 4,4'-Dichloro-3-methylbenzophenone?

- Methodological Answer :

- GC-ECD : Use a Varian 450-GC with a non-polar capillary column (e.g., DB-5MS) and electron capture detector. Optimize injector temperature at 280°C and detector at 300°C. Calibrate with certified standards (e.g., CB-200/CB-201) .

- NMR Spectroscopy : Confirm structure via ¹H NMR (CDCl₃, 400 MHz): Aromatic protons appear as doublets (δ 7.2–7.8 ppm); ketone carbonyl at δ 195–200 ppm in ¹³C NMR .

Q. How can I address solubility challenges in organic reaction systems?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. For recrystallization, use ethanol/water mixtures (70–80% ethanol) .

- Surfactant-Assisted Dispersion : Add 0.1% w/v Tween-80 in aqueous phases to enhance dispersion in biphasic systems .

Advanced Research Questions

Q. How do I analyze the stability of 4,4'-Dichloro-3-methylbenzophenone under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Study : Incubate samples in buffers (pH 2–12) at 40–60°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Identify byproducts using LC-MS/MS .

- Acid Stability : Avoid prolonged exposure to concentrated H₂SO₄ during lipid removal steps, as ketone groups may hydrolyze .

Q. What strategies resolve contradictory data in quantifying trace impurities?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare calibration curves in the same matrix as samples (e.g., fish tissue homogenate) to correct for matrix effects .

- Internal Standardization : Use deuterated analogs (e.g., d₁₀-4,4'-Dichlorobenzophenone) to normalize recovery rates during GC-ECD analysis .

Q. How can I explore structure-activity relationships (SAR) for derivatives of 4,4'-Dichloro-3-methylbenzophenone?

- Methodological Answer :

- Click Chemistry : Synthesize triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Test bioactivity (e.g., elastase inhibition) using enzyme kinetics assays (IC₅₀ determination) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electron-withdrawing effects of chloro/methyl groups with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.